molecular formula C13H17NO4 B4503049 4-Oxo-4-((4-propoxyphenyl)amino)butanoic acid

4-Oxo-4-((4-propoxyphenyl)amino)butanoic acid

Cat. No.: B4503049
M. Wt: 251.28 g/mol
InChI Key: VCMNMGBQTFMSRP-UHFFFAOYSA-N
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Description

4-Oxo-4-((4-propoxyphenyl)amino)butanoic acid is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
The exact mass of the compound 4-oxo-4-[(4-propoxyphenyl)amino]butanoic acid is 251.11575802 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical Gating of Photosensitive Synthetic Ion Channels

4-oxo-4-[(4-propoxyphenyl)amino]butanoic acid has been used as a photolabile protecting group to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This research showcases the potential of integrating nanostructures into multifunctional devices for applications in light-induced controlled release, sensing, and information processing. The channels' inner surfaces are modified with monolayers of photolabile hydrophobic molecules that, upon irradiation, lead to the creation of hydrophilic groups, enabling UV-light-triggered permselective transport of ionic species through the channels. This study presents a significant step forward in the development of light-responsive materials and devices (Ali et al., 2012).

Synthesis of γ-Oxo and γ-Aryl α-Amino Acids

Research has highlighted the synthesis of compounds such as γ-oxo α-amino acids and γ-aryl α-amino acids from aromatic aldehydes and serine, noting their significance in biological properties and as components of many drug molecules. These compounds serve as synthetic precursors for various unnatural amino acids and amino alcohols. The synthesis approach involves coupling aromatic dithianes, prepared from aromatic aldehydes and an iodide derivative of serine, to generate 4-oxo-4-aryl or 4-aryl 2-amino butanol derivatives. This method is cost-effective and complements existing synthesis techniques, offering a viable pathway for producing these biologically relevant compounds (Chacko & Ramapanicker, 2012).

Molecular Docking and Vibrational Studies

Another study conducted spectroscopic and structural investigations on similar compounds, focusing on their vibrational characteristics and molecular docking. The research provided insights into the molecules' stability, charge delocalization, and noncovalent interactions, such as hydrogen bonding and Van der Waals interactions. These findings suggest that compounds like 4-oxo-4-[(4-propoxyphenyl)amino]butanoic acid could have significant biological activities, underlining their potential in pharmacological applications (Vanasundari et al., 2018).

Properties

IUPAC Name

4-oxo-4-(4-propoxyanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-2-9-18-11-5-3-10(4-6-11)14-12(15)7-8-13(16)17/h3-6H,2,7-9H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMNMGBQTFMSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.